

An In-Depth Technical Guide to 4'-Nitrodecananilide

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Compound of Interest

Compound Name: 4'-Nitrodecananilide

Cat. No.: B024458

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide pertains to **4'-Nitrodecananilide**, a compound for which there is a notable absence of dedicated literature and an assigned CAS number. The information presented herein is a scientifically-grounded projection based on the established chemistry of analogous compounds, primarily its lower alkyl chain homolog, 4'-Nitroacetanilide, and the precursor, N-phenyldecanamide. This guide is intended to provide a theoretical framework for the synthesis, characterization, and potential application of **4'-Nitrodecananilide**, empowering researchers to explore this novel chemical entity.

Introduction and Chemical Identity

4'-Nitrodecananilide is the N-acylated derivative of 4-nitroaniline with a ten-carbon aliphatic chain. Structurally, it is characterized by a p-nitrophenyl group attached to the nitrogen of a decanamide functional group. The presence of the nitro group, a strong electron-withdrawing group, on the aromatic ring, combined with the long lipophilic decanoyl chain, suggests that **4'-Nitrodecananilide** may possess unique physicochemical properties, potentially influencing its solubility, reactivity, and biological activity.

While a specific CAS number for **4'-Nitrodecananilide** has not been identified in common chemical databases, its precursor, N-phenyldecanamide (Decananilide), is registered under CAS Number 15473-32-2[1]. The systematic IUPAC name for **4'-Nitrodecananilide** is N-(4-nitrophenyl)decanamide.

Predicted Physicochemical Properties

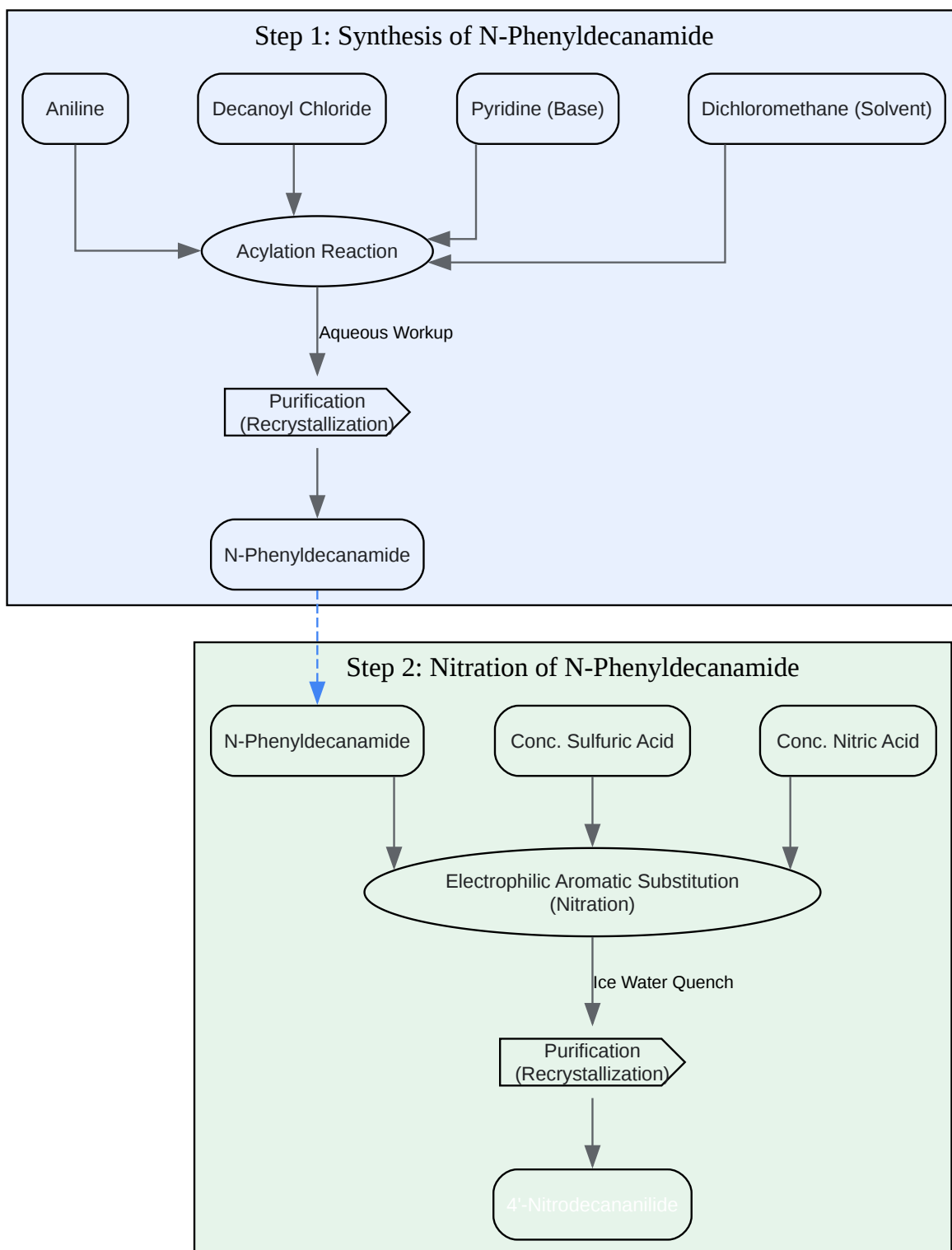
The properties of **4'-Nitrodecananilide** can be extrapolated from its structure and by analogy to related compounds. The introduction of a nitro group is expected to increase the melting point and decrease the solubility in non-polar solvents compared to the parent decananilide. The long alkyl chain will contribute to significant lipophilicity.

| Property | Predicted Value | Rationale |
|--------------------|---|--|
| Molecular Formula | C ₁₆ H ₂₄ N ₂ O ₃ | Based on chemical structure |
| Molecular Weight | 292.38 g/mol | Calculated from the molecular formula |
| Appearance | Pale yellow to yellow solid | By analogy to 4'-Nitroacetanilide |
| Melting Point | > 70 °C | Expected to be higher than N-phenyldecanamide (70 °C) due to the polar nitro group. |
| Solubility | Soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMSO); Insoluble in water. | The long alkyl chain imparts lipophilicity, while the nitro and amide groups provide some polarity. |
| pKa (amide proton) | ~18-20 | The electron-withdrawing nitro group will increase the acidity of the N-H proton compared to decananilide. |

Synthesis of 4'-Nitrodecananilide: A Proposed Two-Step Approach

The synthesis of **4'-Nitrodecananilide** can be logically approached via a two-step process: first, the synthesis of the precursor N-phenyldecanamide (decananilide), followed by the electrophilic nitration of the aromatic ring.

Overall Synthesis Workflow



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Caption: Proposed two-step synthesis workflow for **4'-Nitrodecananilide**.

Step-by-Step Experimental Protocols

This protocol is based on the standard Schotten-Baumann reaction conditions for the acylation of amines.

Materials:

- Aniline
- Decanoyl chloride
- Pyridine (or another suitable base, e.g., triethylamine)
- Dichloromethane (DCM) or other suitable aprotic solvent
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes or ethanol for recrystallization

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add pyridine (1.1 eq) to the solution.
- Slowly add decanoyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude N-phenyldecanamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield a white solid.

This protocol is adapted from the well-established nitration of acetanilide.

Materials:

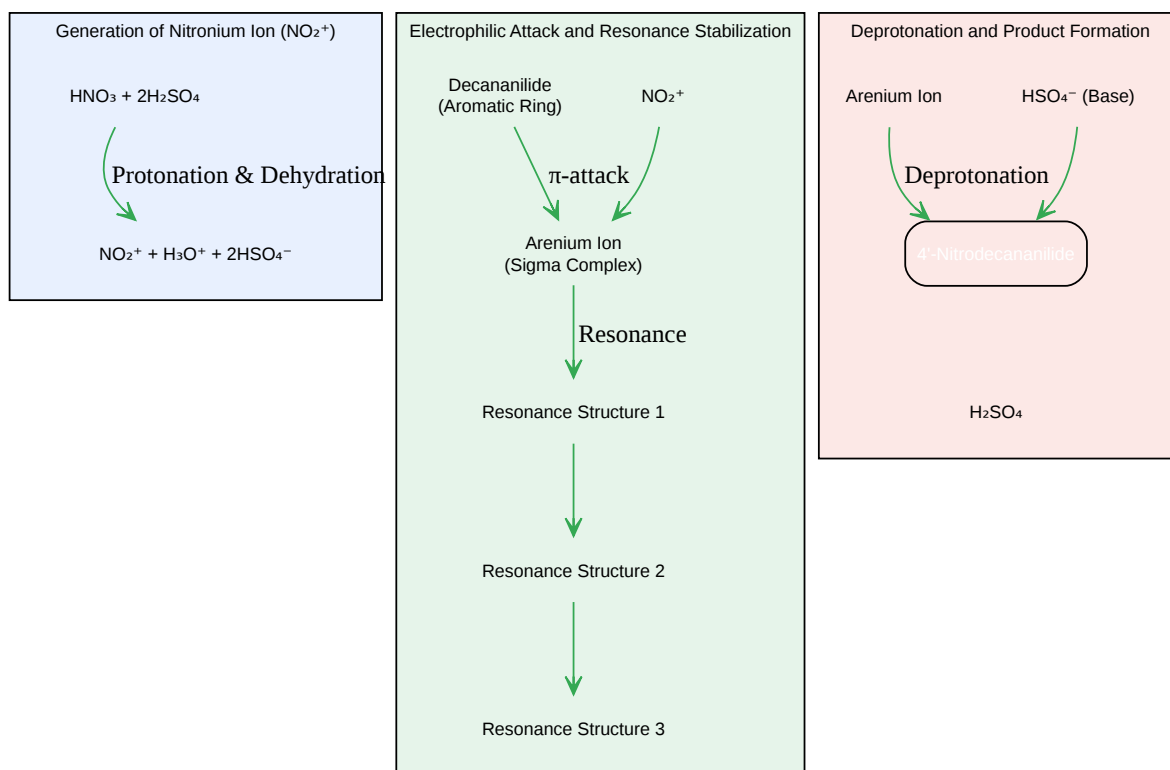
- N-Phenyldecanamide
- Concentrated sulfuric acid (H_2SO_4)
- Concentrated nitric acid (HNO_3)
- Ice
- Distilled water
- Ethanol for recrystallization

Procedure:

- Carefully add N-phenyldecanamide (1.0 eq) in small portions to concentrated sulfuric acid at 0 °C in a flask, with stirring, to achieve complete dissolution.
- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes relative to nitric acid) at 0 °C.

- Cool the N-phenyldecanamide solution to below 5 °C in an ice-salt bath.
- Add the cold nitrating mixture dropwise to the N-phenyldecanamide solution, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, stir the reaction mixture at low temperature for an additional 30-60 minutes.
- Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. A precipitate of crude **4'-Nitrodecananilide** should form.
- Allow the ice to melt, then collect the solid product by vacuum filtration.
- Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
- Purify the crude product by recrystallization from ethanol to yield pale yellow crystals of **4'-Nitrodecananilide**.

Proposed Reaction Mechanism: Electrophilic Nitration



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Caption: Proposed mechanism for the nitration of N-phenyldecanamide.

Characterization and Analytical Techniques

The successful synthesis and purity of **4'-Nitrodecananilide** should be confirmed using a combination of standard analytical techniques:

- Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

- **Melting Point Analysis:** A sharp melting point range is indicative of a pure compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):** To confirm the chemical structure. The ^1H NMR spectrum should show characteristic peaks for the aromatic protons (with splitting patterns indicative of para-substitution), the amide N-H proton, and the aliphatic protons of the decanoyl chain.
- **Infrared (IR) Spectroscopy:** To identify key functional groups. Expected characteristic peaks include N-H stretching, C=O stretching (amide I), N-H bending (amide II), and strong symmetric and asymmetric stretching of the N-O bonds in the nitro group.
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Potential Applications in Research and Drug Development

While no specific applications for **4'-Nitrodecananilide** have been reported, its structure suggests several areas of potential interest for researchers:

- **Intermediate in Organic Synthesis:** The nitro group can be readily reduced to an amine, which can then be further functionalized, making **4'-Nitrodecananilide** a potential precursor for more complex molecules, such as dyes, polymers, or pharmaceutical agents.
- **Probe for Biological Systems:** The long lipid chain may facilitate interaction with or insertion into biological membranes. The nitroaromatic moiety can serve as an electrochemical or spectroscopic probe.
- **Antimicrobial or Antifungal Agent:** Many anilide and nitroaromatic compounds exhibit biological activity. The combination of a lipophilic tail and a potentially reactive nitro group could be explored for antimicrobial or antifungal properties.
- **Material Science:** The long alkyl chain and the potential for hydrogen bonding through the amide group could lead to self-assembly properties, making it a candidate for the development of novel organic materials.

Safety and Handling

As a novel compound, **4'-Nitrodecananilide** should be handled with care, assuming it may be hazardous. The safety precautions should be based on those for analogous compounds such as 4'-Nitroacetanilide and other nitroaromatic compounds.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from heat and strong oxidizing agents.
- **Toxicity:** The toxicological properties have not been investigated. Nitroaromatic compounds are often toxic and can be skin and eye irritants.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- PubChem. N-Phenyldecanamide. National Center for Biotechnology Information. [\[Link\]](#)
- Stenutz, R. N-phenyldecanamide. The NIST Chemistry WebBook. [\[Link\]](#)
- PubChem. Decanamide, N-phenyl-. National Center for Biotechnology Information. [\[Link\]](#)

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Sources

- 1. Decanamide, N-phenyl- | C₁₆H₂₅NO | CID 203897 - PubChem [pubchem.ncbi.nlm.nih.gov]
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